molecular formula C13H18BrNO B13176754 {1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol

{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol

Katalognummer: B13176754
Molekulargewicht: 284.19 g/mol
InChI-Schlüssel: WRTQORGNWLLKMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol is a chemical compound with the molecular formula C₁₃H₁₈BrNO and a molecular weight of 284.19 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a cyclobutyl ring and a bromophenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol typically involves the reaction of 2-bromophenylacetonitrile with cyclobutanone in the presence of a reducing agent. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the brominated intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of {1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    {1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutyl}methanol: Similar structure but with a chlorine atom instead of bromine.

    {1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutyl}methanol: Similar structure but with a fluorine atom instead of bromine.

    {1-[2-Amino-1-(2-iodophenyl)ethyl]cyclobutyl}methanol: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in {1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for forming stronger halogen bonds compared to its chlorine, fluorine, and iodine analogs .

Eigenschaften

Molekularformel

C13H18BrNO

Molekulargewicht

284.19 g/mol

IUPAC-Name

[1-[2-amino-1-(2-bromophenyl)ethyl]cyclobutyl]methanol

InChI

InChI=1S/C13H18BrNO/c14-12-5-2-1-4-10(12)11(8-15)13(9-16)6-3-7-13/h1-2,4-5,11,16H,3,6-9,15H2

InChI-Schlüssel

WRTQORGNWLLKMB-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(CO)C(CN)C2=CC=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.